4-Cyano-2-ethoxyphenyl benzoate
Description
4-Cyano-2-ethoxyphenyl benzoate is a benzoate ester derivative characterized by a cyano (-CN) group at the 4-position and an ethoxy (-OCH₂CH₃) substituent at the 2-position of the phenyl ring.
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28g/mol |
IUPAC Name |
(4-cyano-2-ethoxyphenyl) benzoate |
InChI |
InChI=1S/C16H13NO3/c1-2-19-15-10-12(11-17)8-9-14(15)20-16(18)13-6-4-3-5-7-13/h3-10H,2H2,1H3 |
InChI Key |
IISYFVZXNRQMCK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C#N)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key differences in substituents and functional groups among related benzoate esters:
Physicochemical Properties
- Ethyl 4-(dimethylamino) benzoate, by contrast, features an electron-donating dimethylamino group, which improves reactivity in photopolymerization reactions . In resin systems, ethyl 4-(dimethylamino) benzoate exhibits higher degrees of conversion (72–85%) compared to methacrylate-based analogs (60–70%) due to its amine-assisted initiation efficiency .
- Solubility and Stability: Alkyl benzoates (e.g., methyl, ethyl) are generally lipophilic, with solubility decreasing as alkyl chain length increases. The ethoxy group in this compound may enhance solubility in polar aprotic solvents relative to benzyl benzoate .
Research Findings and Data Gaps
- Key Studies: Ethyl 4-(dimethylamino) benzoate demonstrates 15–20% higher reactivity than methacrylate analogs in resin formulations, attributed to its tertiary amine group . Alkyl benzoates like methyl and ethyl derivatives are classified as non-irritating in cosmetic applications, but the toxicity profile of this compound remains unstudied .
- Data Limitations: No direct pKa, melting point, or toxicity data are available for this compound. Its properties are inferred from analogs. Comparative studies on photostability or biodegradability are absent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
